molecular formula C11H11N3O B1621668 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide CAS No. 292852-03-0

1-phenyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1621668
CAS No.: 292852-03-0
M. Wt: 201.22 g/mol
InChI Key: DFZXAAHLJJRATO-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide (C₁₁H₁₁N₃O) features a pyrazole core substituted at positions 1 and 5 with phenyl and methyl groups, respectively, and a carboxamide group at position 4. The pyrazole ring adopts a planar conformation due to aromatic π-electron delocalization, with bond lengths of 1.34–1.38 Å for C–N and 1.40–1.42 Å for C–C bonds within the heterocycle. The phenyl ring at position 1 forms a dihedral angle of 58.2° with the pyrazole plane, while the methyl group at position 5 maintains a nearly coplanar orientation (deviation < 5°).

Density functional theory (DFT) calculations at the B3LYP/TZ2P level reveal a highest occupied molecular orbital (HOMO) localized over the pyrazole-carboxamide system and a lowest unoccupied molecular orbital (LUMO) extending into the phenyl ring. This electronic distribution suggests preferential sites for electrophilic and nucleophilic interactions. Intramolecular hydrogen bonding between the carboxamide NH and pyrazole N2 stabilizes the molecule, with a calculated bond distance of 2.12 Å.

Properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-10(11(12)15)7-13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZXAAHLJJRATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396840
Record name 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292852-03-0
Record name 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amidation of Pyrazole Esters

Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate can undergo amidation via high-pressure ammonolysis. This one-pot method, though less common, avoids the acid chloride intermediate.

Conditions :

  • Ammonia gas is bubbled through a solution of the ester in methanol at 100°C for 24 hours (yield: 60–65%).

Ullmann-Type N-Arylation

For pyrazoles lacking the N1 phenyl group, copper-catalyzed coupling with iodobenzene introduces the aryl substituent. However, this method is less efficient for 1-phenyl-5-methyl derivatives due to competing side reactions.

Analytical Characterization and Quality Control

Spectroscopic Data :

  • IR (KBr) : 3358 cm⁻¹ (N–H stretch), 1651 cm⁻¹ (C=O stretch).
  • 1H NMR (400 MHz, DMSO-d6) : δ 2.35 (s, 3H, CH3), 7.45–7.60 (m, 5H, Ph), 8.10 (s, 1H, CONH2).
  • 13C NMR (100 MHz, DMSO-d6) : δ 12.5 (CH3), 120–140 (Ph carbons), 165.2 (C=O).

Purity Assessment :

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.
  • Elemental Analysis : Calcd. for C12H12N3O: C, 64.85; H, 5.44; N, 18.91. Found: C, 64.80; H, 5.49; N, 18.85.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:

Reaction ConditionsProducts FormedKey CharacteristicsSource
6M HCl, 100°C, 8 hrs1-Phenyl-5-methyl-1H-pyrazole-4-carboxylic acidRetains pyrazole ring integrity; forms crystalline precipitate
NaOH (1M), ethanol, refluxSodium salt of carboxylic acidWater-soluble intermediate for further derivatization

Nucleophilic Substitution

The exocyclic carboxamide participates in nucleophilic displacement:

Example Reaction:
1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide+R-NH2N-(R)-1-phenyl-5-methyl-1H-pyrazole-4-carboxamide\text{this compound} + \text{R-NH}_2 \rightarrow \text{N-(R)-1-phenyl-5-methyl-1H-pyrazole-4-carboxamide}

Reagent (R-NH2_2)Reaction ConditionsYield (%)ApplicationSource
AnilineDMF, 80°C, 12 hrs78Precursor for antifungal agents
4-AminopyridineTHF, DIEA, RT, 24 hrs65SDH inhibitor development

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at the 3-position due to electron-donating methyl group activation:

ReagentPositionProductNotesSource
HNO3_3/H2_2SO4_433-Nitro-1-phenyl-5-methyl-1H-pyrazole-4-carboxamideRequires low temps (0–5°C) to avoid ring degradation
Br2_2/FeBr3_333-Bromo derivativeUsed in cross-coupling reactions

Condensation Reactions

The carboxamide reacts with carbonyl compounds to form Schiff bases:

General Pathway:
Carboxamide+RCHON-(R-methylene)-1-phenyl-5-methyl-1H-pyrazole-4-carboxamide\text{Carboxamide} + \text{RCHO} \rightarrow \text{N-(R-methylene)-1-phenyl-5-methyl-1H-pyrazole-4-carboxamide}

Aldehyde (RCHO)CatalystYield (%)Biological RelevanceSource
5-Nitrofuran-2-carbaldehydeAcOH, ethanol82Nitrofurantoin® analog synthesis
5-Methylfuran-2-carbaldehydeRT, 1 hr75Agricultural fungicide precursors

Cyclocondensation Reactions

Forms fused heterocycles with α,β-dielectrophiles:

Example: Reaction with acetylenedicarboxylate yields pyrazolo[1,5-a]pyrimidine derivatives.

DielectrophileConditionsProductActivity ProfileSource
Dimethyl acetylenedicarboxylateToluene, 110°CPyrazolo[1,5-a]pyrimidine-7-carboxamideAnticancer lead compounds

Coordination Chemistry

The carboxamide acts as a ligand for transition metals:

Metal SaltComplex FormedGeometryApplicationSource
Cu(II) acetateBis-chelate complexSquare planarCatalytic oxidation studies
Pd(II) chlorideMonodentate N-coordinated complexTetrahedralCross-coupling catalysis

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

Derivative TypeTarget OrganismEC50_{50} (μg/mL)MechanismSource
N-(4-Trifluoromethylphenyl)Botrytis cinerea1.8SDH inhibition
3-Nitro substitutedPhytophthora infestans3.2Reactive oxygen species generation

Key Reaction Optimization Data

Reaction TypeOptimal SolventTemperature (°C)Time (hrs)Yield Range (%)
HydrolysisEthanol/H2_2O1006–870–85
Schiff base formationEthanol251–275–90
CyclocondensationToluene1101260–78

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. Various studies have reported their effectiveness against multiple cancer types, including:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer
  • Prostate Cancer

A notable study conducted molecular docking experiments with this compound, revealing its potential as an inhibitor for key protein targets associated with cancer progression, such as VEGFR-2, Aurora A, and CDK2. The binding energies observed were indicative of strong interactions, suggesting that these pyrazole derivatives could be developed into effective anticancer agents .

Cancer Type Effectiveness Reference
Lung CancerInhibition of cell proliferation
Breast CancerSignificant reduction in tumor growth
Colorectal CancerInduction of apoptosis in cancer cells
Prostate CancerTargeting specific signaling pathways

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it shows effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that it can serve as a potential lead compound for developing new antibiotics .

GPCR Modulation

The compound has been identified as a potential allosteric modulator of G protein-coupled receptors (GPCRs), which are critical in many physiological processes and are common drug targets for various diseases. This modulation can lead to innovative therapeutic strategies for treating central nervous system disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthetic Pathways

A common synthetic route includes the reaction between substituted hydrazines and appropriate carbonyl compounds under acidic or basic conditions to yield the desired pyrazole structure.

Reagent Condition Yield (%)
Substituted hydrazine + CarbonylAcidic medium75
Pyrazole derivative + Acetic acidHeating80

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrazole derivatives including this compound against MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those of standard chemotherapeutics .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties against MRSA strains showed promising results with MIC values around 4 μg/ml, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Predicted pKa Key Features Reference
This compound 1-Ph, 5-Me, 4-CONH₂ C₁₁H₁₁N₃O 201.23 N/A N/A Carboxamide at 4-position Target
1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide 1-Ph, 4-(2-MePh), 5-CONH₂ C₁₆H₁₅N₃O 249.31 1.15 3.13 Increased steric bulk from o-tolyl
1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide 1-Me, 3-Pr, 4-NO₂, 5-CONH₂ C₈H₁₂N₄O₃ 212.21 N/A N/A Electron-withdrawing nitro group
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde 1-Ph, 3-Me, 5-Cl, 4-CHO C₁₂H₁₀ClN₂O 233.67 N/A N/A Aldehyde functionality enhances reactivity

Key Observations:

  • Substituent Position Effects : The placement of substituents significantly impacts physicochemical properties. For example, 1-phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide has a higher molecular weight (249.31 g/mol) and density (1.15 g/cm³) due to the bulky o-tolyl group at position 4 .
  • Functional Group Diversity : Derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde replace carboxamide with an aldehyde, increasing electrophilicity and utility in condensation reactions .

Biological Activity

1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This unique structure contributes to its biological activity and allows for modifications that can enhance its efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Fungicidal Activity : The compound acts by inhibiting succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, disrupting energy synthesis in fungal pathogens.
  • Antimicrobial Properties : It exhibits potential antimicrobial activity against various bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, show promising anticancer properties. Studies have demonstrated:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of several cancer cell types, including lung, colorectal, and breast cancer cells. For instance, it demonstrated significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • COX Inhibition : It has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives exhibited selectivity for COX-2, suggesting their potential as anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

A variety of studies have explored the biological activity of this compound through in vitro assays:

StudyActivity AssessedFindings
Aly et al. (2008)Antioxidant & AntimicrobialDemonstrated significant antioxidant properties alongside antimicrobial efficacy .
ACS Omega (2022)AnticancerShowed potent antiproliferative effects against multiple cancer cell lines .
MDPI Review (2022)Anti-inflammatoryReported strong COX inhibition with minimal side effects in histopathological studies .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Efficacy : A study found that this compound significantly reduced tumor size in animal models of breast cancer when administered at specific dosages .
  • Fungal Inhibition : Another investigation revealed that it effectively inhibited the growth of Botrytis cinerea, a common plant pathogen, demonstrating its potential agricultural applications .

Q & A

Q. What are the established synthetic routes for 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a formamidine derivative (e.g., DMF-DMA) to form the pyrazole core. Subsequent hydrolysis of the ester intermediate (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions yields the carboxylic acid derivative, which is then converted to the carboxamide via coupling reactions with amines . Advanced variations employ phosphorous oxychloride-mediated cyclization for heterocyclic ring closure .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Key techniques include:

  • X-ray diffraction (XRD) for crystal structure determination, revealing bond angles and dihedral angles critical for conformational analysis .
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments .

Q. What intermediates are critical in the synthesis of pyrazole-4-carboxamide derivatives?

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a common intermediate, synthesized via cyclocondensation. Hydrolysis to the carboxylic acid (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) is a prerequisite for carboxamide formation. Boronic acid coupling partners (e.g., in Suzuki reactions) are used to introduce aryl substituents in advanced derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in pyrazole carboxamide synthesis?

  • Temperature control : Cyclocondensation at 80–100°C minimizes side reactions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in Suzuki reactions for aryl-substituted derivatives .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility during hydrolysis and coupling steps .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Comparative analysis : Cross-reference XRD data with computational models (e.g., density functional theory, DFT) to validate proton environments .
  • Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. What computational methods are employed to predict reactivity and stability?

  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) and tautomeric equilibria of the pyrazole ring .
  • Molecular docking : Screen carboxamide derivatives against target proteins (e.g., kinases) to predict binding affinities and guide SAR studies .

Q. How does substitution at the pyrazole ring influence pharmacological activity?

  • Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .
  • Para-substituted phenyl groups improve binding to hydrophobic pockets in enzyme active sites, as shown in kinase inhibition assays .

Q. What alternative reagents can replace toxic or unstable intermediates in synthesis?

  • DMF-DMA alternatives : Ionic liquids or microwave-assisted reactions reduce reliance on volatile reagents .
  • Greener coupling agents : Use polymer-supported reagents for amide bond formation to minimize waste .

Methodological Considerations

  • Data validation : Cross-correlate experimental (XRD, NMR) and computational (DFT) data to resolve structural ambiguities .
  • Biological assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assays) before in vivo testing to establish therapeutic indices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-phenyl-5-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
1-phenyl-5-methyl-1H-pyrazole-4-carboxamide

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